
Sodium 3,7-dimethyl-3-octanoxide, in hexanes
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3,7-dimethyl-3-octanoxide typically involves the reaction of 3,7-dimethyl-3-octanol with sodium metal or sodium hydride in an appropriate solvent such as hexanes . The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:
3,7-dimethyl-3-octanol+Na→Sodium 3,7-dimethyl-3-octanoxide+H2
Industrial Production Methods: Industrial production methods for Sodium 3,7-dimethyl-3-octanoxide are similar to laboratory synthesis but are scaled up. The process involves the use of larger reactors and more stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Sodium 3,7-dimethyl-3-octanoxide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions where the sodium atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Typical nucleophiles include halides, cyanides, and amines.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Catalytic Applications
Sodium 3,7-dimethyl-3-octanoxide is primarily used as a catalyst in various organic reactions. Metal alkoxides, including sodium alkoxides, are known for their role in facilitating reactions such as:
- Alkylation : The introduction of alkyl groups into organic molecules.
- Transesterification : The exchange of ester groups between compounds.
- Isomerization : The rearrangement of molecular structures to form isomers.
Case Study: Transesterification Reactions
In a study exploring biodiesel production, sodium 3,7-dimethyl-3-octanoxide was utilized to catalyze the transesterification of triglycerides with methanol. The results indicated a significant increase in yield compared to traditional catalysts due to the high solubility and reactivity of the alkoxide in hexanes .
Solvent Applications
Due to its liquid state and high miscibility with various solvents, sodium 3,7-dimethyl-3-octanoxide is employed as a solvent for chemical reactions. Its ability to dissolve in hexanes allows for:
- Enhanced Reaction Rates : The use of this compound can lead to faster reaction kinetics due to better solvation of reactants.
- Improved Product Purity : The solubility characteristics help in reducing impurities during synthesis processes.
Data Table: Solubility Characteristics
Solvent Type | Solubility (%) |
---|---|
Hexane | >75% |
Heptane | >75% |
Dimethylformamide | >50% |
Synthesis of Fine Chemicals
Sodium 3,7-dimethyl-3-octanoxide serves as a precursor for synthesizing fine chemicals such as flavoring agents and fragrances. Its derivatives are utilized in the production of compounds like isophytol and vitamin E.
Case Study: Synthesis of Isophytol
A notable application involved using sodium 3,7-dimethyl-3-octanoxide in the synthesis of isophytol through a series of reactions starting from simpler alcohols. This method demonstrated high efficiency and selectivity, showcasing the versatility of the alkoxide in producing valuable chemical intermediates .
Environmental Applications
Recent studies have investigated the use of sodium 3,7-dimethyl-3-octanoxide in environmental chemistry, particularly in the degradation of pollutants. Its catalytic properties have shown promise in breaking down complex organic compounds into less harmful substances.
Case Study: Degradation of Organic Pollutants
Research indicated that when used as a catalyst in conjunction with UV light, sodium 3,7-dimethyl-3-octanoxide significantly enhanced the degradation rates of certain organic pollutants in water samples. This application highlights its potential role in environmental remediation efforts .
Mechanism of Action
The mechanism of action of Sodium 3,7-dimethyl-3-octanoxide involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Sodium 3,7-dimethyl-3-octanol: Similar structure but lacks the oxide group.
Sodium 3,7-dimethyl-3-octanoate: Similar structure but has a carboxylate group instead of an oxide group.
Uniqueness: Sodium 3,7-dimethyl-3-octanoxide is unique due to its specific reactivity and stability in hexanes. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in research and industrial applications.
Properties
InChI |
InChI=1S/C10H22O.Na/c1-5-10(4,11)8-6-7-9(2)3;/h9,11H,5-8H2,1-4H3; | |
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNJAKHXVWEYEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CCCC(C)C)O.[Na] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22NaO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263148-59-0 | |
Record name | 3-Octanol, 3,7-dimethyl-, sodium salt (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=263148-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Octanol, 3,7-dimethyl-, sodium salt (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.866 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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